

Ponatinib: A Dual Inhibitor of RIPK1 and RIPK3 in Necroptotic Cell Death

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Ponatinib's Dual Inhibitory Action on RIPK1 and RIPK3 Kinases.

Ponatinib, an FDA-approved multi-targeted tyrosine kinase inhibitor, has been identified as a potent dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), key regulators of a programmed form of necrosis known as necroptosis. This guide provides a comparative analysis of Ponatinib's performance against other known RIPK1 and RIPK3 inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of related research.

Performance Comparison of RIPK1 and RIPK3 Inhibitors

The inhibitory activity of Ponatinib against RIPK1 and RIPK3 has been evaluated and compared to other well-characterized inhibitors. The following tables summarize the available quantitative data from various experimental assays.

Table 1: In Vitro Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values of selected inhibitors against recombinant RIPK1 and RIPK3 kinases. Lower values indicate higher potency.



Inhibitor	Target(s)	IC50 (nM)	Kd (nM)	Assay Type
Ponatinib	RIPK1 & RIPK3	12 (RIPK1), 34 (RIPK3)[1]	37 (RIPK1)[2]	ADP-Glo Kinase Assay, Competitive Binding Assay
Pazopanib	RIPK1 (preferential)	-	260 (RIPK1)[2]	Competitive Binding Assay
Necrostatin-1 (Nec-1)	RIPK1	-	-	Allosteric Inhibitor
GSK'872	RIPK3	1.3[3][4][5][6][7]	1.8[3][4][7]	Kinase Activity Assay, Binding Assay
GSK'074	RIPK1 & RIPK3	~3 (cellular)[8][9] [10]	-	Cell Viability Assay

Table 2: Cellular Necroptosis Inhibition

This table showcases the half-maximal effective concentration (EC50) of inhibitors in cellular assays of necroptosis, typically induced by TNF- α in FADD-deficient Jurkat cells or other similar models.

Inhibitor	Cell Line	EC50 (nM)
Ponatinib	FADD-deficient Jurkat	~50[2]
Ponatinib	HT-29	50[2]
Pazopanib	FADD-deficient Jurkat	-
Necrostatin-1 (Nec-1)	FADD-deficient Jurkat	-
GSK'074	Multiple cell lines	~3[8][9][10]

Signaling Pathways and Experimental Workflows

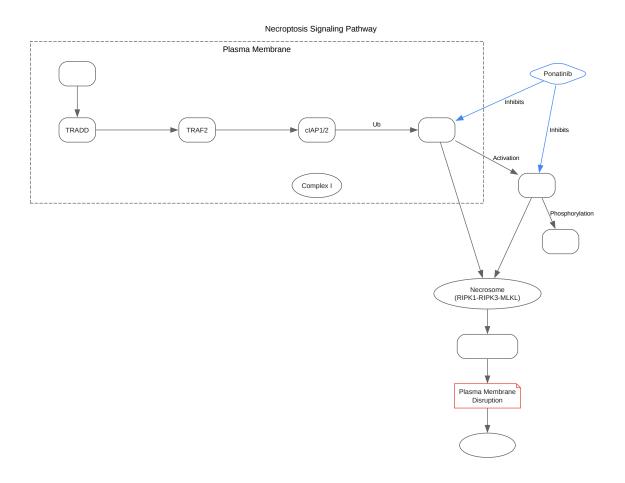






To provide a clearer understanding of the mechanisms of action and the experimental setups, the following diagrams illustrate the necroptosis signaling pathway and a general workflow for evaluating inhibitors.

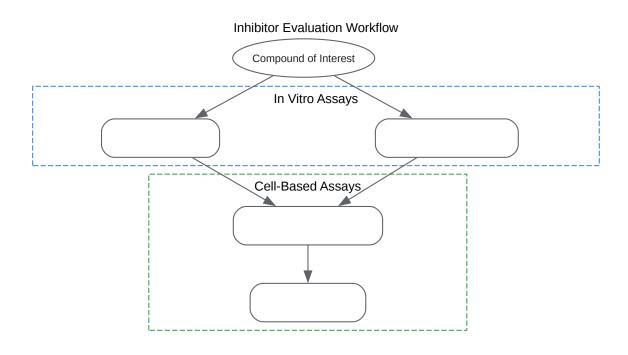




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Caption: Necroptosis signaling cascade initiated by TNFR1.





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